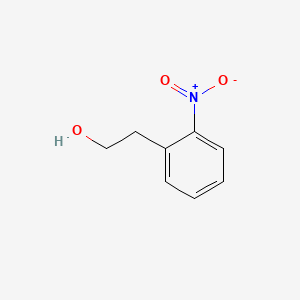

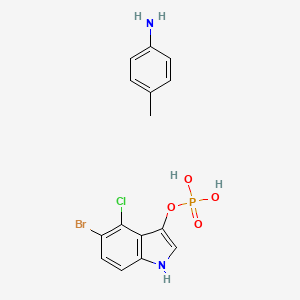

![molecular formula C23H23IN2O2 B7801008 Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) CAS No. 64173-98-4](/img/structure/B7801008.png)

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)

Descripción general

Descripción

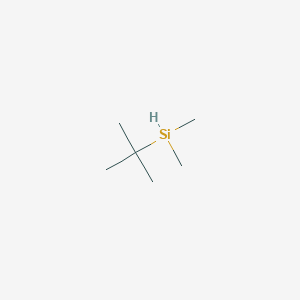

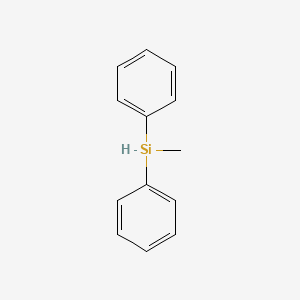

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) is a chemical compound with the molecular formula C23H23IN2O2 and a molecular weight of 486.35 g/mol . It is known for its unique structure, which includes a benzoxazolium core with ethyl and pentadienylidene substituents, and is commonly used in various scientific research applications.

Mecanismo De Acción

Target of Action

Dodci, also known as 3,3’-Diethyloxadicarbocyanine Iodide, is a symmetric carbocyanine fluorophore . It is primarily used as a saturable absorber in passively mode-locked pulsed dye lasers . The primary targets of Dodci are the molecules that it interacts with in these lasers, where it absorbs and emits light.

Mode of Action

Dodci’s mode of action involves its interaction with light in the lasers. It absorbs light at specific wavelengths (between 574 nm and 645 nm ) and then re-emits it, a process known as fluorescence. This property makes Dodci useful in lasers, where it can absorb and re-emit light to produce a laser beam. Dodci also undergoes photoisomerization, a process where it changes its structure in response to light .

Pharmacokinetics

Its properties as a dye suggest that it would likely be poorly absorbed and rapidly excreted if ingested or injected .

Action Environment

The action of Dodci is influenced by various environmental factors. For instance, the efficiency of its fluorescence and photoisomerization can be affected by the solvent it is dissolved in . Additionally, factors such as light intensity and temperature can also influence its action .

Análisis Bioquímico

Biochemical Properties

Dodci plays a significant role in biochemical reactions, particularly in the context of lipid bilayer membranes . It interacts with various biomolecules within these membranes, and the nature of these interactions is influenced by factors such as the viscosity and refractive index of the aqueous medium .

Cellular Effects

Dodci affects various types of cells and cellular processes. Its influence on cell function is primarily observed through its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dodci is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodci change over time. Information on Dodci’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dodci vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

Dodci is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dodci is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of Dodci and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct Dodci to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide typically involves the condensation of 3-ethylbenzoxazolium salts with appropriate aldehydes or ketones under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Halide salts (e.g., NaCl, NaBr); in polar solvents like acetone or acetonitrile.

Major Products

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced forms of the benzoxazolium core.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide is widely used in scientific research due to its unique properties:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting various analytes.

Biology: Employed in biological imaging and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Comparación Con Compuestos Similares

Similar Compounds

3-Ethyl-2-methylbenzothiazolium iodide: Similar structure but with a thiazole ring instead of a benzoxazole ring.

3,3’-Diethyloxadicarbocyanine iodide: Similar cyanine dye structure but with different substituents.

Uniqueness

Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide is unique due to its specific combination of ethyl and pentadienylidene substituents, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Propiedades

Número CAS |

64173-98-4 |

|---|---|

Fórmula molecular |

C23H23IN2O2 |

Peso molecular |

486.3 g/mol |

Nombre IUPAC |

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

CLDZYSUDOQXJOU-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

SMILES isomérico |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |

SMILES canónico |

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Descripción física |

Dark blue crystalline solid; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3,3'-Diethyloxadicarbocyanine Iodide, commonly known as DODCI, has the molecular formula C27H27IN2O2 and a molecular weight of 538.4 g/mol.

A: DODCI exhibits characteristic absorption and emission spectra. Its absorption maximum varies depending on the solvent and aggregation state but is typically observed in the visible region around 580 nm [, ]. DODCI fluorescence is also solvent-dependent and is typically observed in the red region [, ].

A: Yes, DODCI can be successfully incorporated into various polymer matrices, including poly(methyl methacrylate) (PMMA) and poly(benzyl methacrylate). [] The association state of DODCI within these matrices can be controlled by modifying the polymer's side-chain substituents and the concentration of DODCI. []

A: The photophysical properties of DODCI, including its fluorescence lifetime, quantum yield, and isomerization rate, are highly sensitive to its surrounding environment. Factors like solvent polarity [, ], viscosity [, , , , , , ], and confinement [, , ] significantly influence these properties.

A: Upon light absorption, DODCI undergoes a trans-cis isomerization around its central double bond. [, , ] This process involves overcoming an energy barrier in the excited state and is highly influenced by the surrounding environment, particularly solvent viscosity. [, , ]

A: While the Kramers model, which links reaction rates to solvent friction, can be applied to some systems, it fails to fully explain the photoisomerization rates of DODCI in certain solvents like alcohols and ionic liquids. [, ] This suggests that factors beyond simple viscosity, such as specific solute-solvent interactions and solvent structure, play a significant role in DODCI isomerization. [, ]

A: DODCI is a commonly used saturable absorber in dye lasers, particularly for passive mode-locking to generate ultrashort laser pulses. [, , , , , ] Its ability to saturate at high light intensities allows for the formation and shaping of short pulses within the laser cavity. [, , , ]

A: The specific saturable absorber used in a dye laser, such as DODCI or DQOCI, significantly influences the laser's output characteristics, including pulse duration, stability, and mode-locking range. [, ] The absorber's recovery time and saturation properties play crucial roles in determining these characteristics. [, ]

A: Studies have shown that DODCI exhibits a strong interaction with biological macromolecules like DNA and bovine serum albumin (BSA). [] These macromolecules create a highly restricted environment for DODCI, effectively suppressing its photoisomerization. []

A: Yes, the photophysical properties of DODCI can provide insights into the microenvironment of block copolymer systems. For instance, its fluorescence decay and isomerization rates in block copolymer reverse micelles suggest that DODCI resides within the hydrated core regions of these aggregates. [, ]

A: Various time-resolved spectroscopic techniques are employed to investigate DODCI photophysics. These include time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes [, , , ] and pump-probe spectroscopy to study excited state dynamics. [, ] Other techniques like laser-induced optoacoustic spectroscopy (LIOAS) are used to determine volume changes during photoisomerization. [, ]

A: Techniques like small-angle X-ray scattering (SAXS) and 1H-NMR spectroscopy provide valuable information about the association state of DODCI in different solvents and matrices. [, ] These methods can reveal the size and morphology of DODCI aggregates. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

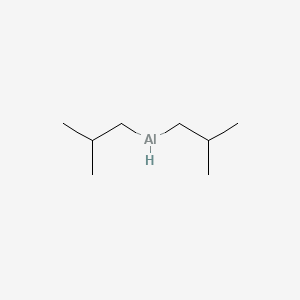

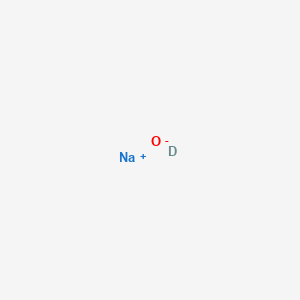

![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)